3-Methyl-2H-indazol-2-ylamine is an organic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for anti-cancer agents. The molecular formula of 3-methyl-2H-indazol-2-ylamine is , and it possesses a molecular weight of approximately 151.17 g/mol.
3-Methyl-2H-indazol-2-ylamine can be synthesized through various chemical reactions and is classified as an aromatic amine. It is structurally related to other indazole derivatives that have been studied for their biological activities, including anti-cancer properties. The compound is often evaluated for its efficacy in inhibiting specific protein kinases involved in cancer progression, making it a subject of interest in pharmaceutical research.
The synthesis of 3-methyl-2H-indazol-2-ylamine can be achieved through several methods, including:
The molecular structure of 3-methyl-2H-indazol-2-ylamine features a fused bicyclic system consisting of a five-membered ring (the indazole) and an amine functional group.
The compound's structural formula can be represented as follows:
In addition to its synthesis, 3-methyl-2H-indazol-2-ylamine participates in various chemical reactions that are significant for its application in medicinal chemistry:
The mechanism of action of 3-methyl-2H-indazol-2-ylamine primarily involves its interaction with protein kinases, which play critical roles in cell signaling pathways related to cancer cell proliferation and survival.
The physical properties of 3-methyl-2H-indazol-2-ylamine include:
Property | Value |
---|---|
Molecular Weight | 151.17 g/mol |
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
Density | Not extensively documented |
The chemical properties include stability under normal laboratory conditions but may be sensitive to strong acids or bases.
3-Methyl-2H-indazol-2-ylamine has several significant applications:
3-Methyl-2H-indazol-2-ylamine (CAS 33334-12-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol [2]. It belongs to the 2H-indazole isomer subclass, where the methyl group occupies the 3-position and the amine substituent resides at the 2-position of the indazole core. This regioisomer is distinct from the more common 1H-tautomers prevalent in medicinal chemistry. Its structural uniqueness makes it a compelling subject for studying the impact of regiochemistry on physicochemical properties and biological activity.
Indazoles exhibit prototropic tautomerism, allowing migration of the labile proton between N1 and N2 atoms. Unsubstituted indazole exists predominantly as the 1H-tautomer (>99%) due to superior aromatic stabilization and resonance energy within the fused benzene ring [3] [5]. This preference is quantified by a tautomeric equilibrium constant (Kₜ) > 100 favoring 1H-indazole over 2H-indazole.
Introduction of substituents alters this equilibrium. Alkylation at N2—as in 3-methyl-2H-indazol-2-ylamine—locks the structure in the thermodynamically less favored 2H-form. Key evidence comes from:
Table 1: Tautomeric Energy Differences in Indazole Systems
Compound | Preferred Tautomer | ΔG (kcal/mol) | Primary Stabilization Factor |
---|---|---|---|
Unsubstituted indazole | 1H-indazole | ~5.0 | Aromaticity of benzoid ring |
3-Methylindazol-2-amine | 2H-indazole (fixed) | N/A | Covalent N2-methyl bond |
3-Aminoindazole | 1H-indazole | ~3.1 | Resonance of amino group with N1 |
The amine group at C2 in 3-methyl-2H-indazol-2-ylamine enhances electron density at N1, reducing its basicity compared to 1H-isomers. This electronic redistribution influences hydrogen-bonding capacity and molecular polarity—critical factors in target recognition [5] [8].
Indazoles emerged as "privileged scaffolds" due to their structural mimicry of purines and versatile pharmacophore integration. Key milestones include:
Table 2: Evolution of Indazole Derivatives in Drug Discovery
Era | Representative Drug | Indazole Substitution | Therapeutic Use |
---|---|---|---|
1980s–1990s | Omeprazole | Benzimidazole* | Antiulcer |
2000s | Sunitinib | 2-Oxoindolin-3-ylidene | Antiangiogenic/anticancer |
2010s | Niraparib | 2-Ethyl-1H-indazole-7-carboxamide | PARP inhibitor (cancer) |
2010s | AB-PINACA | 1-Pentyl-1H-indazole-3-carboxamide | Synthetic cannabinoid (illicit) |
*Benzimidazole is a bioisostere of indazole.3-Methyl-2H-indazol-2-ylamine serves as a synthetic precursor to N-alkylated indazoles and fused heterocycles. Its amine functionality enables:
The 2H-indazole configuration—though less thermodynamically stable—confers distinct advantages in molecular recognition:
A critical case study involves synthetic cannabinoids:
Table 3: Pharmacological Impact of Indazole Regioisomerism
Parameter | 1H-Indazole Isomers | 2H-Indazole Isomers | Consequence |
---|---|---|---|
Tautomerism | Rapid N1/N2 exchange | Fixed N2-substitution | Prevents binding pose ambiguity |
N1 Basicity | Higher (pKₐ ~8.5) | Lower (pKₐ ~6.5) | Enhanced membrane permeability |
H-bonding motif | N1-H donor, N2 acceptor | N1 acceptor, C2-NH₂ donor | Complementary target interactions |
Metabolic stability | Moderate CYP2C19 susceptibility | High resistance to oxidation | Improved pharmacokinetics |
In kinase inhibitors, the 2H-configuration orients the 3-substituent toward the hydrophobic back pocket of VEGFR-2, enhancing affinity. Computational docking of 2-oxoindolin-3-ylidene derivatives shows 1.5–2.0 kcal/mol stronger binding for 2H-configured indazoles versus 1H-analogues [4] [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5